molecular formula C6H4N4O2 B2954504 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid CAS No. 1781330-80-0

3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid

Cat. No. B2954504
M. Wt: 164.124
InChI Key: WWLWPVZJTJKIKG-UHFFFAOYSA-N
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Description

3H-1,2,3-Triazolo[4,5-c]pyridine is a chemical compound with the molecular formula C5H4N4 . It has an average mass of 120.112 Da and a monoisotopic mass of 120.043594 Da . This compound is of increasing interest in drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of 3H-1,2,3-Triazolo[4,5-c]pyridine and its derivatives is a topic of ongoing research. For instance, some novel 3H-1,2,3-triazolo[4,5-d]pyrimidines were rationally designed using the strategies of bioisosterism . Another study reported the synthesis of N1-substituted 3-amino-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of 3H-1,2,3-Triazolo[4,5-c]pyridine can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 3H-1,2,3-Triazolo[4,5-c]pyridine are complex and varied. For example, in the presence of phosphorus oxide trichloride, a dehydration and cyclization reaction occurred to yield the intermediate oxadiazole .


Physical And Chemical Properties Analysis

3H-1,2,3-Triazolo[4,5-c]pyridine has a Log Kow (KOWWIN v1.67 estimate) of 0.14 . Its boiling point is estimated to be 304.12°C, and its melting point is estimated to be 103.28°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly triazolopyridines, play a significant role in pharmaceutical and medicinal chemistry due to their biological activities. The pseudo-three-component synthesis method for substituted 1,2,4-triazolo[1,5-a]pyridines offers a new route for creating these compounds, using pyridine-2-(1H)-one derivatives and 1,4-cyclohexadione. This method emphasizes green chemistry principles by using acetic acid both as a solvent and a catalyst, underlining the importance of environmentally friendly synthesis approaches (Shokoohian et al., 2019).

Catalysis and Photoluminescence

The construction of d(10) coordination polymers with triazole groups demonstrates the utility of these compounds in catalysis and as photoluminescent materials. The central-metal exchange in these coordination polymers leads to improved catalytic activity for the synthesis of heterocyclic compounds, indicating potential applications in material science and catalysis (Wang et al., 2016).

Microwave-Assisted Synthesis

The use of microwave heating in combination with commercially available PS-PPh3 resin facilitates the rapid and efficient synthesis of triazolopyridines from carboxylic acids. This highlights the role of modern synthesis techniques in enhancing the efficiency and yield of desired products, which is crucial for accelerating the development of new pharmaceuticals and materials (Wang et al., 2007).

Metal-Free Synthesis Approaches

Metal-free synthesis methods, such as the one using phenyliodine bis(trifluoroacetate) for the synthesis of 1,2,4-triazolo[1,5-a]pyridines, offer an alternative to traditional metal-catalyzed reactions. These approaches can reduce the environmental impact of chemical synthesis and are important for the development of sustainable chemistry practices (Zheng et al., 2014).

Fluorescence and Supramolecular Chemistry

The study of 1,2,4-triazolo[1,5-a]pyridine derivatives reveals their photophysical properties and the influence of substituents on their fluorescence. These findings have implications for the design of fluorescent materials and the understanding of supramolecular interactions in solid states (Abarca et al., 2006).

Future Directions

The future directions of research on 3H-1,2,3-Triazolo[4,5-c]pyridine are promising. Given its structural similarity to DNA bases and its potential for bioactivity, this compound is likely to continue to be a focus of medicinal chemistry research .

properties

IUPAC Name

2H-triazolo[4,5-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLWPVZJTJKIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid

CAS RN

1781330-80-0
Record name 1H-[1,2,3]triazolo[4,5-c]pyridine-4-carboxylic acid
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